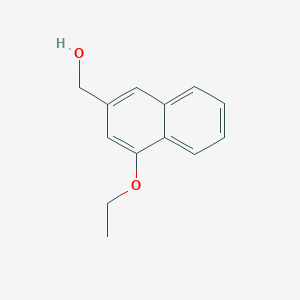![molecular formula C11H16O2Si B11895260 [Dimethyl(phenyl)silyl]methyl acetate CAS No. 5584-87-2](/img/structure/B11895260.png)
[Dimethyl(phenyl)silyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Dimethyl(phenyl)silyl]methyl acetate is an organosilicon compound with the molecular formula C11H16O2Si. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silyl group attached to a methyl acetate moiety, which imparts distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Dimethyl(phenyl)silyl]methyl acetate typically involves the reaction of dimethylphenylsilane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
C6H5Si(CH3)2H+(CH3CO)2O→C6H5Si(CH3)2OCOCH3+CH3COOH
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[Dimethyl(phenyl)silyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohol derivatives.
Substitution: Various substituted silyl compounds.
Applications De Recherche Scientifique
[Dimethyl(phenyl)silyl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of [Dimethyl(phenyl)silyl]methyl acetate involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The acetate moiety can undergo hydrolysis to release acetic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl(phenyl)silyl acetate
- Dimethylphenylsilane
- Phenyltrimethylsilane
Uniqueness
[Dimethyl(phenyl)silyl]methyl acetate is unique due to its combination of a silyl group and an acetate moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in various applications where both silicon and acetate functionalities are required.
Propriétés
Numéro CAS |
5584-87-2 |
|---|---|
Formule moléculaire |
C11H16O2Si |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
[dimethyl(phenyl)silyl]methyl acetate |
InChI |
InChI=1S/C11H16O2Si/c1-10(12)13-9-14(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clé InChI |
MVMAGLVRGOJDNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


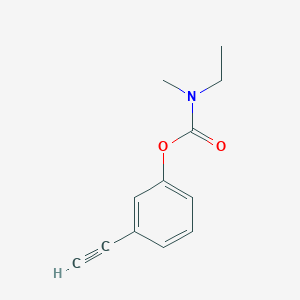

![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)

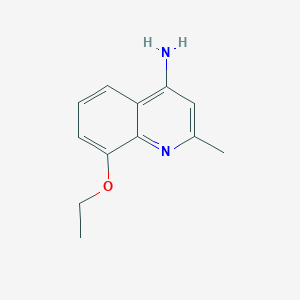
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
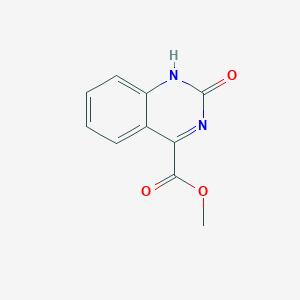
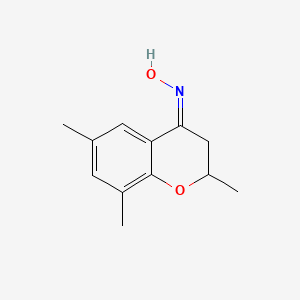
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)


